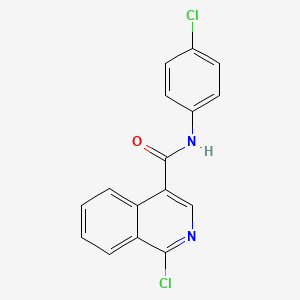![molecular formula C24H22N2O2S B2883556 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 312927-08-5](/img/structure/B2883556.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Molecular Structure Analysis
The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
Compounds with the benzothiazol-2-yl arylamide structure have been synthesized and evaluated as potential antibacterial agents . They have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain derivatives exhibited promising activity against Staphylococcus aureus .
Antifungal Agent
Benzothiazole derivatives have been associated with antifungal activity . They have been investigated for their potential to combat fungal strains such as Candida albicans and Aspergillus niger .
Antiprotozoal Agent
Benzothiazole derivatives have also been studied for their antiprotozoal properties . This makes them potential candidates for the treatment of diseases caused by protozoan parasites.
Anticancer Agent
Compounds containing the benzothiazole nucleus have been associated with anticancer activity . They have been investigated for their potential to inhibit the growth of cancer cells and tumors .
Anticonvulsant Agent
Benzothiazole derivatives have been studied for their anticonvulsant properties . This suggests their potential use in the treatment of conditions like epilepsy.
Anti-inflammatory Agent
“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide” has been used as an anti-inflammatory agent. This suggests its potential application in the treatment of conditions characterized by inflammation.
Antihypertensive Agent
Benzothiazole derivatives have been associated with antihypertensive activity . This suggests their potential use in the management of high blood pressure.
Antidiabetic Agent
Benzothiazole derivatives have also been studied for their antidiabetic properties . This suggests their potential use in the treatment of diabetes.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and prophylaxis and treatment of rotavirus infections . They have also been studied for their anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid originating from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
A study on similar compounds showed a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular activity and antibacterial action .
Action Environment
It’s worth noting that the synthesis of benzothiazole derivatives has been achieved under various conditions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHBDDQOJPPWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

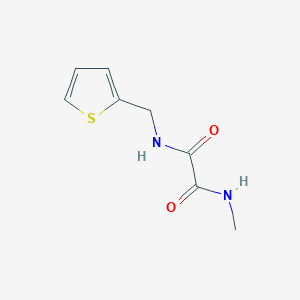
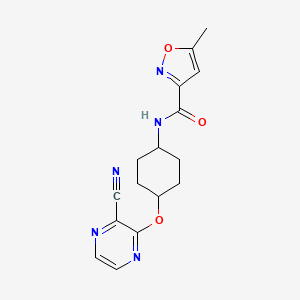

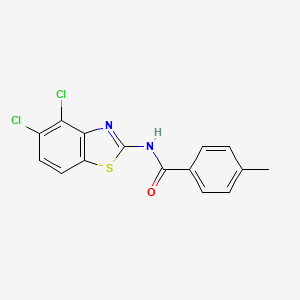
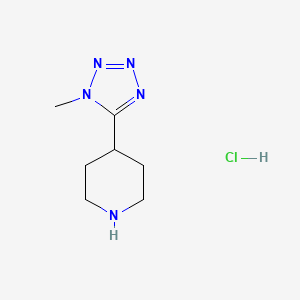
![1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2883485.png)

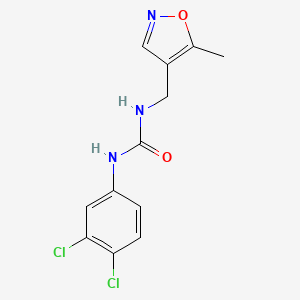
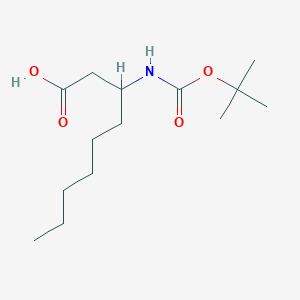



![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)
